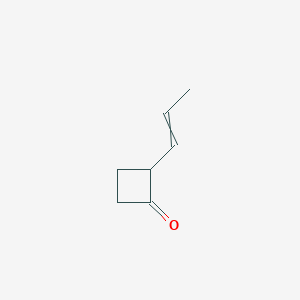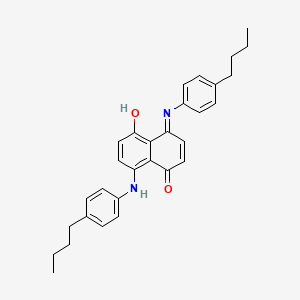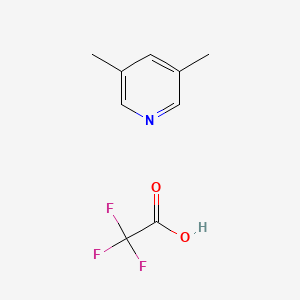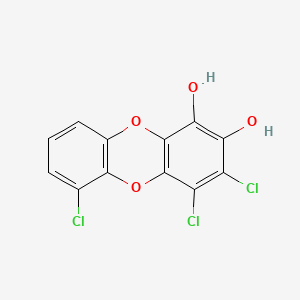
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is a chemical compound with the molecular formula C4Cl2F6O It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyne with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated control systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of cellular pathways. The ketone group can also participate in reactions with amino acids and proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutane: Similar structure but lacks the ketone group.
1,1,1,3,3,3-Hexafluoropropan-2-one: Contains a similar ketone group but with fewer halogen atoms.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Contains both chlorine and fluorine atoms but has a different carbon backbone.
Uniqueness
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is unique due to its specific combination of chlorine and fluorine atoms along with the ketone functional group
Eigenschaften
CAS-Nummer |
87375-48-2 |
|---|---|
Molekularformel |
C4Cl2F6O |
Molekulargewicht |
248.94 g/mol |
IUPAC-Name |
1,1-dichloro-1,3,3,4,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C4Cl2F6O/c5-3(6,9)1(13)2(7,8)4(10,11)12 |
InChI-Schlüssel |
CROPNACMOMFDMX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(F)F)C(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


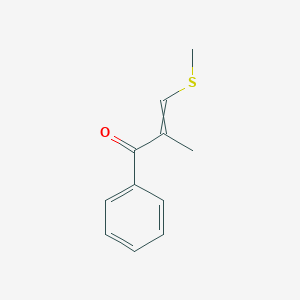
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)


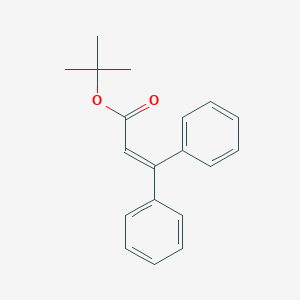
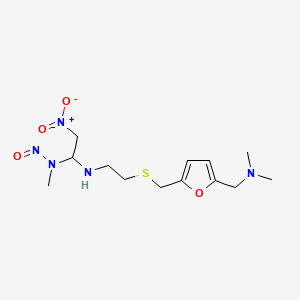
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
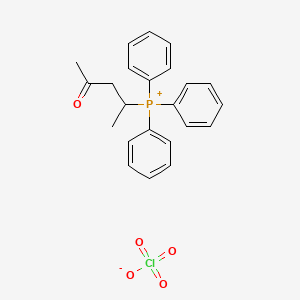
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)

